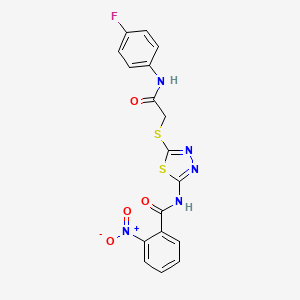

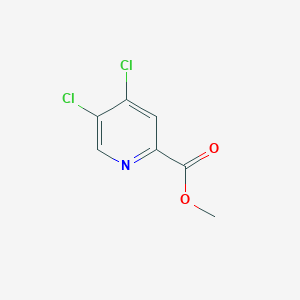

![molecular formula C26H22FN5O4 B2727174 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1242939-13-4](/img/structure/B2727174.png)

2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as potential anticancer agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, operationally simple, and tolerant of various functional groups .Molecular Structure Analysis

Molecular docking studies have been performed to investigate the binding modes of these compounds with the DNA active site . The results of these studies suggest that the compound could bind effectively with the DNA active site .Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have been evaluated against HepG2, HCT-116, and MCF-7 cells . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Applications De Recherche Scientifique

Synthesis and Positive Inotropic Activities

A series of compounds, including structures closely related to the queried chemical, have been synthesized for the evaluation of their positive inotropic activities. These compounds were tested on isolated rabbit-heart preparations, with some showing favorable activities compared to the standard drug Milrinone. This highlights the potential of these compounds in the development of new positive inotropic agents (Li et al., 2008).

H1-Antihistaminic Agents

Another research direction involves the synthesis of triazoloquinazoline derivatives as new classes of H1-antihistaminic agents. These compounds have been evaluated for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in animal models. This suggests the utility of such compounds in the development of new antihistamines with potentially fewer side effects (Alagarsamy et al., 2009).

Anticancer Activity

A series of 1,2,4-triazoloquinoline derivatives were designed and synthesized with structural features essential for anticancer activity. These compounds were tested against human neuroblastoma and colon carcinoma cell lines, with some showing significant cytotoxicity. This work contributes to the ongoing search for new anticancer agents with novel mechanisms of action (Reddy et al., 2015).

Anticonvulsant Activity

The synthesis of triazoloquinoline derivatives and their evaluation for anticonvulsant activities provide another avenue of research. These studies have demonstrated that certain derivatives can significantly protect against seizures in animal models, suggesting their potential as new anticonvulsant medications (Xie et al., 2005).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN5O4/c1-36-20-12-8-17(9-13-20)14-28-23(33)16-31-26(35)32-22-5-3-2-4-21(22)24(34)30(25(32)29-31)15-18-6-10-19(27)11-7-18/h2-13H,14-16H2,1H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDSOQZJYJNXKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

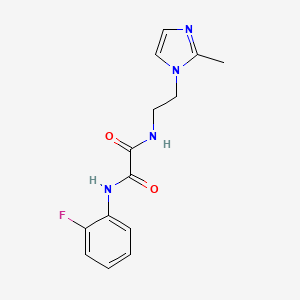

![4-Tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2727091.png)

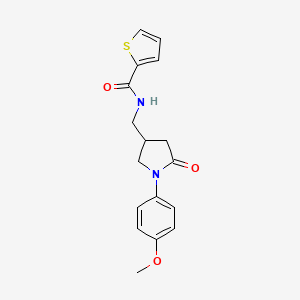

![1-[4-(1,3-Thiazol-5-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2727104.png)

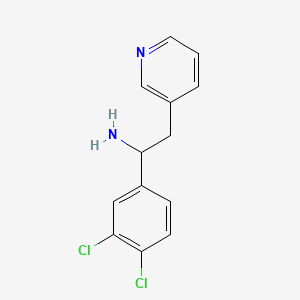

![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)